Hemodynamic Mechanism: Labetalol Lowers Vascular Resistance, Not Cardiac Output, Compared to Atenolol and Propranolol
In a direct head-to-head comparison, labetalol demonstrated a fundamentally different hemodynamic mechanism of action than selective and nonselective beta-blockers. Labetalol lowered blood pressure primarily by reducing vascular resistance, whereas reductions in heart rate and cardiac output were the predominant effects of atenolol and propranolol [1].
| Evidence Dimension | Hemodynamic Profile (Change from Baseline) |
|---|---|
| Target Compound Data | Labetalol (300 mg single dose): Cardiac Output -0.08 L/min; Heart Rate +1.0 bpm; Vascular Resistance -339 dynes·cm/sec⁵; Systolic BP -15.3 mmHg; Diastolic BP -11.5 mmHg |
| Comparator Or Baseline | Atenolol (100 mg): Cardiac Output -0.55 L/min; Heart Rate -8.0 bpm; Vascular Resistance +147 dynes·cm/sec⁵; Systolic BP NS; Diastolic BP -5.2 mmHg. Propranolol (80 mg): Cardiac Output -0.31 L/min; Heart Rate -6.6 bpm; Vascular Resistance +62 dynes·cm/sec⁵; Systolic BP NS; Diastolic BP NS |
| Quantified Difference | Labetalol reduced vascular resistance by 339 dynes·cm/sec⁵, while atenolol and propranolol increased it by 147 and 62 dynes·cm/sec⁵, respectively. Only labetalol significantly reduced systolic BP (-15.3 mmHg). |
| Conditions | Randomized, double-blind, placebo-controlled crossover study in 12 hypertensive patients. |
Why This Matters
This distinct hemodynamic profile makes labetalol the preferred beta-blocker for hypertensive patients where maintaining cardiac output is clinically important, such as in certain cases of heart failure or when bradycardia is a concern.
- [1] Cubeddu, L. X., et al. (1983). The effects of single-dose atenolol, labetalol, and propranolol on cardiac and vascular function. Clinical Pharmacology and Therapeutics. View Source
